molecular formula C23H19FN4O2 B14962622 1-(3,4-dihydroquinolin-1(2H)-yl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone

1-(3,4-dihydroquinolin-1(2H)-yl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone

Cat. No.: B14962622
M. Wt: 402.4 g/mol
InChI Key: KYAIKCPKAYGBLG-UHFFFAOYSA-N
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Description

2-{2-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-1H-Pyrrol-1-yl}-1-(1,2,3,4-Tetrahydroquinolin-1-yl)Ethan-1-one is a complex organic compound that features a combination of fluorophenyl, oxadiazole, pyrrole, and tetrahydroquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-1H-Pyrrol-1-yl}-1-(1,2,3,4-Tetrahydroquinolin-1-yl)Ethan-1-one typically involves multi-step organic reactions. One common approach starts with the preparation of the oxadiazole ring, followed by the introduction of the fluorophenyl group. The pyrrole ring is then synthesized and coupled with the oxadiazole derivative. Finally, the tetrahydroquinoline moiety is introduced to complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-1H-Pyrrol-1-yl}-1-(1,2,3,4-Tetrahydroquinolin-1-yl)Ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups .

Scientific Research Applications

2-{2-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-1H-Pyrrol-1-yl}-1-(1,2,3,4-Tetrahydroquinolin-1-yl)Ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-1H-Pyrrol-1-yl}-1-(1,2,3,4-Tetrahydroquinolin-1-yl)Ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-1H-Pyrrol-1-yl}-1-(1,2,3,4-Tetrahydroquinolin-1-yl)Ethan-1-one is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .

Properties

Molecular Formula

C23H19FN4O2

Molecular Weight

402.4 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]ethanone

InChI

InChI=1S/C23H19FN4O2/c24-18-11-9-17(10-12-18)22-25-23(30-26-22)20-8-4-13-27(20)15-21(29)28-14-3-6-16-5-1-2-7-19(16)28/h1-2,4-5,7-13H,3,6,14-15H2

InChI Key

KYAIKCPKAYGBLG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC=C(C=C5)F

Origin of Product

United States

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